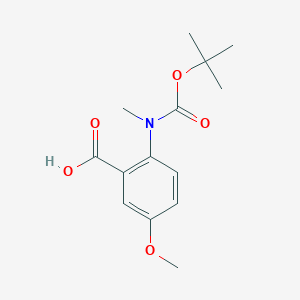
(R)-3-Amino-3-(p-Tolyl)propan-1-ol
Übersicht
Beschreibung
(R)-3-Amino-3-(p-tolyl)propan-1-ol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Propionsäure
(R)-3-Amino-3-(p-Tolyl)propan-1-ol: kann als Ausgangsmaterial für die Synthese von Propionsäure verwendet werden. Propionsäure ist eine wertvolle Chemikalie, die als Konservierungsmittel in der Futtermittel-, Lebensmittel- und Pharmaindustrie weit verbreitet ist. Sie wird auch in der Parfüm-, Herbizid- und Polymerindustrie eingesetzt . Die Oxidation von primären Alkoholen wie this compound zu den entsprechenden Carbonsäuren ist eine wichtige Transformation in der organischen Chemie, und diese Verbindung könnte möglicherweise in grünen Routen für die Synthese von Propionsäure verwendet werden.
Asymmetrische Synthese
Die Verbindung kann an asymmetrischen Synthese-Prozessen beteiligt sein. Chirale Alkohole wie this compound werden aufgrund ihrer biologischen Aktivität häufig in Feinchemikalien, Pharmazeutika und Agrochemikalien eingesetzt. Sie können als Zwischenprodukte für die Synthese von chiralen Arylalkylalkoholen verwendet werden, die wichtige Vorläufer in der organischen Synthese sind .
Katalyse
In der Katalyse könnte this compound verwendet werden, um Katalysatoren zu bilden, die enantioselektive Reaktionen fördern. So kann es beispielsweise Teil von Katalysatorsystemen sein, die die Addition von Arylboronsäuren an aliphatische Aldehyde ermöglichen und chirale Alkohole mit hervorragenden Ausbeuten und Enantioselektivitäten liefern .
Grüne Chemie
Schließlich stimmt die Verwendung von this compound mit den Prinzipien der grünen Chemie überein. Es kann Teil von Prozessen sein, die darauf ausgelegt sind, die Verwendung und Erzeugung gefährlicher Stoffe zu minimieren, wie z. B. bei der Synthese von Propionsäure unter Verwendung grüner Routen .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
For instance, it can participate in the oxidation process, where it interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol may be involved in several biochemical pathways. One such pathway could be the oxidation of primary alcohols to the corresponding carboxylic acids . This process is one of the most important transformations in organic chemistry .
Pharmacokinetics
It’s known that the compound can be produced with high conversion and enantiomeric excess , which might influence its bioavailability.
Result of Action
The compound’s involvement in the oxidation process could lead to the production of various metabolites, which might have significant biological effects .
Action Environment
The action, efficacy, and stability of ®-3-Amino-3-(p-tolyl)propan-1-ol can be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by the presence of other substances, such as catalysts . Additionally, factors like temperature, pH, and solvent can also impact the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
Enzymes such as transaminases and oxidoreductases are known to interact with ®-3-Amino-3-(p-tolyl)propan-1-ol. Transaminases facilitate the transfer of amino groups, while oxidoreductases are involved in oxidation-reduction reactions. The interactions between ®-3-Amino-3-(p-tolyl)propan-1-ol and these enzymes are crucial for its role in metabolic pathways and synthesis of other bioactive compounds .
Cellular Effects
In cellular metabolism, ®-3-Amino-3-(p-tolyl)propan-1-ol can alter the flux of metabolites, impacting energy production and biosynthetic pathways. Its effects on cell function are evident in changes to cellular growth, differentiation, and apoptosis .
Molecular Mechanism
Additionally, ®-3-Amino-3-(p-tolyl)propan-1-ol can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-3-Amino-3-(p-tolyl)propan-1-ol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that ®-3-Amino-3-(p-tolyl)propan-1-ol can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(p-tolyl)propan-1-ol vary with dosage in animal models. At low doses, the compound can enhance metabolic activity and improve physiological functions. At high doses, it may exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .
Metabolic Pathways
®-3-Amino-3-(p-tolyl)propan-1-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as transaminases and oxidoreductases, leading to the formation of various metabolites. These metabolic pathways are essential for the compound’s role in biosynthesis and energy production. The interactions with cofactors, such as pyridoxal phosphate, are crucial for its enzymatic transformations .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of ®-3-Amino-3-(p-tolyl)propan-1-ol can influence its bioavailability and efficacy in biochemical reactions .
Subcellular Localization
®-3-Amino-3-(p-tolyl)propan-1-ol is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of ®-3-Amino-3-(p-tolyl)propan-1-ol is critical for its activity and function, as it determines the accessibility to its target enzymes and proteins .
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654214 | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071436-36-6 | |
| Record name | (γR)-γ-Amino-4-methylbenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071436-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)
![6-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B1519248.png)



![O-[(benzyloxy)methyl]hydroxylamine](/img/structure/B1519255.png)



![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
